Boc-aminobenzoic acid
CAS No.:
Cat. No.: VC16009707
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO4 |
---|---|
Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15) |
Standard InChI Key | SLGDFLCMPRPETL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Boc-aminobenzoic acid exists in two primary isomeric forms: Boc-4-aminobenzoic acid (para-substituted) and Boc-3-aminobenzoic acid (meta-substituted). Both isomers feature a Boc group (-O(C(CH₃)₃)CO-) attached to the amino group of aminobenzoic acid. The Boc group serves as a protective moiety, preventing unwanted reactions at the amino site during synthesis .
The molecular formula for Boc-4-aminobenzoic acid is , with a molecular weight of 237.25 g/mol . Boc-3-aminobenzoic acid shares the same formula but differs in substituent positioning. A related derivative, 3,5-bis-Boc-aminobenzoic acid (), features dual Boc groups on the aromatic ring, enhancing steric protection for specialized applications .
Table 1: Physical Properties of Boc-Aminobenzoic Acid Derivatives
Property | Boc-4-Aminobenzoic Acid | Boc-3-Aminobenzoic Acid | 3,5-Bis-Boc-Aminobenzoic Acid |
---|---|---|---|
Molecular Formula | |||
Molecular Weight (g/mol) | 237.25 | 237.25 | 352.4 |
CAS Number | 66493-39-8 | 133887-83-9 | 133887-83-9 |
Melting Point (°C) | 160–162 (decomposes) | 155–158 | 210–215 |
Solubility | DMSO, DMF | DMSO, THF | Chloroform, Dichloromethane |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of Boc-aminobenzoic acid reveals key absorptions:
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N-H Stretch: 3350–3300 cm⁻¹ (amide bond)
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C=O Stretch: 1700–1680 cm⁻¹ (carbamate and carboxylic acid)
Nuclear magnetic resonance (NMR) data () for Boc-4-aminobenzoic acid in DMSO-d₆:
Synthesis Methodologies
Traditional Approaches
Historically, Boc-aminobenzoic acids were synthesized via Arndt-Eistert homologation or cyanation reactions, which required hazardous reagents like diazomethane or cyanide derivatives. These methods posed significant safety risks and often yielded impure products .
Modern Safe Synthesis
A 2024 study demonstrated a safer protocol for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids. This method avoids toxic reagents by employing stereospecific Curtius rearrangements and Grignard reactions, achieving yields >85% with 99% enantiomeric excess (ee). The process is scalable and applicable to both natural and unnatural side chains, enabling efficient production of Boc-protected intermediates .
Table 2: Comparison of Synthesis Methods
Parameter | Arndt-Eistert Homologation | Modern Curtius-Grignard Method |
---|---|---|
Yield | 60–70% | 85–92% |
Enantiomeric Excess | 80–90% | 99% |
Toxicity | High (diazomethane) | Low (non-toxic solvents) |
Reaction Time | 24–48 hours | 8–12 hours |
Applications in Pharmaceutical and Material Sciences
Peptide Synthesis
The Boc group’s stability under acidic conditions makes it ideal for solid-phase peptide synthesis (SPPS). For example, Boc-4-aminobenzoic acid is used to protect lysine residues in angiotensin-converting enzyme (ACE) inhibitors, preventing side-chain interference during coupling . Deprotection is achieved using trifluoroacetic acid (TFA), leaving the peptide backbone intact.
Drug Development
Boc-aminobenzoic acid derivatives are pivotal in designing protease inhibitors and kinase modulators. In a 2024 study, Boc-3-aminobenzoic acid was incorporated into a covalent inhibitor of SARS-CoV-2 main protease (M), improving binding affinity by 40% compared to non-Boc analogs .
Bioconjugation Strategies
Functionalization of antibodies with Boc-aminobenzoic acid enables site-specific conjugation of payloads in antibody-drug conjugates (ADCs). The Boc group is selectively removed post-conjugation, minimizing cross-reactivity. This approach enhanced the therapeutic index of brentuximab vedotin analogs in lymphoma models .
Smart Materials
Boc-aminobenzoic acid is grafted onto polymers to create pH-responsive hydrogels. These materials exhibit swelling ratios >300% at physiological pH, making them suitable for oral drug delivery systems. A 2025 trial demonstrated sustained release of metformin over 24 hours using Boc-functionalized polyacrylamide .
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves Boc-aminobenzoic acid from deprotected byproducts. Retention times:
Mass Spectrometry
Electrospray ionization (ESI-MS) of Boc-4-aminobenzoic acid shows a molecular ion peak at m/z 238.1 [M+H]⁺, with fragmentation at m/z 179.0 (loss of Boc group) .
Recent Innovations and Future Directions
Enantioselective Synthesis
The 2024 Curtius-Grignard method enables gram-scale production of Boc-β³-amino acids, which are being tested in peptidomimetic drugs targeting G protein-coupled receptors (GPCRs) .
Biosensor Integration
Boc-aminobenzoic acid-functionalized graphene oxide sensors detect dopamine at 10 nM concentrations, offering potential for early Parkinson’s disease diagnosis .
Sustainable Production
Microwave-assisted synthesis reduces reaction times by 70% and solvent use by 50%, aligning with green chemistry principles .
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